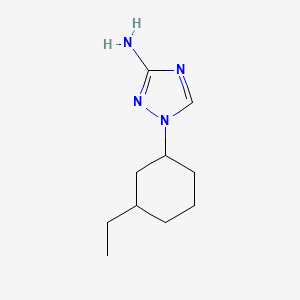
1-(3-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a cyclohexyl ring substituted with an ethyl group and a triazole ring substituted with an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or cyclohexene.
Substitution with Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and anhydrous aluminum chloride as a catalyst.
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions involving amines and suitable leaving groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-(3-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
- 1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine
- 1-(3-Propylcyclohexyl)-1H-1,2,4-triazol-3-amine
- 1-(3-Isopropylcyclohexyl)-1H-1,2,4-triazol-3-amine
Comparison: 1-(3-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, potentially enhancing its interaction with molecular targets.
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-(3-ethylcyclohexyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H18N4/c1-2-8-4-3-5-9(6-8)14-7-12-10(11)13-14/h7-9H,2-6H2,1H3,(H2,11,13) |
InChI Key |
RZAOBFJHCHGOAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)N2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


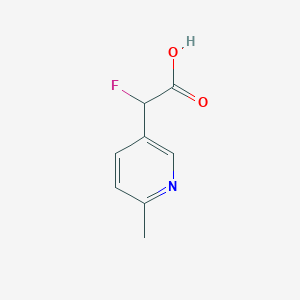
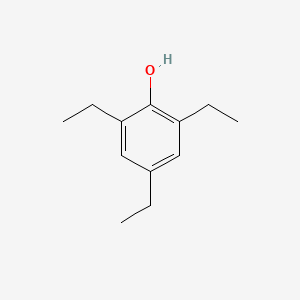

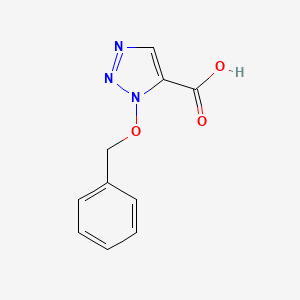
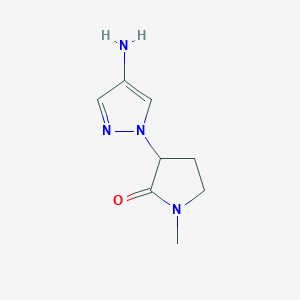
![1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062866.png)
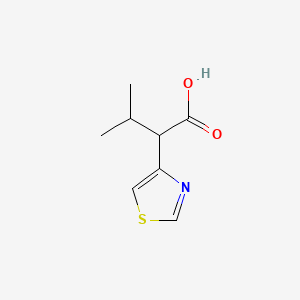

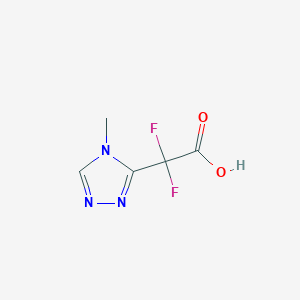
![3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13062886.png)

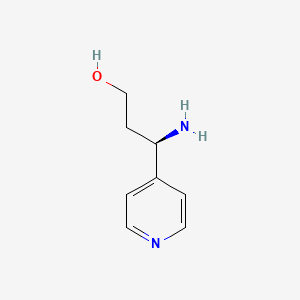
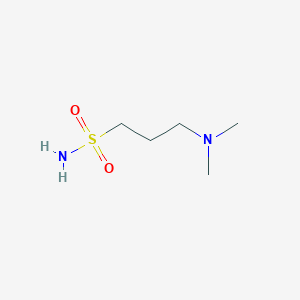
![2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13062915.png)
